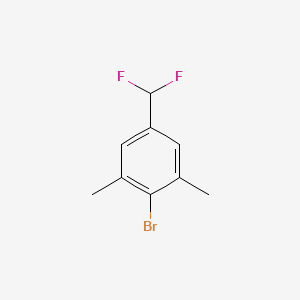

![molecular formula C12H9Cl2N3O2S B2905877 6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1705921-07-8](/img/structure/B2905877.png)

6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-((2,5-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a heterocyclic compound . Heterocyclic compounds offer a high degree of structural diversity and have proven to be broadly and economically useful as therapeutic agents . The pyrimidine nucleus, which is an essential base component of the genetic material of deoxyribonucleic acid, demonstrated various biological activities .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine has been shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine nucleus, which is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . In the case of “this compound”, it contains additional functional groups such as the sulfonyl group attached to a 2,5-dichlorophenyl group .Chemical Reactions Analysis

Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The reaction mechanisms of pyrimidine-based anti-inflammatory agents are often associated with the inhibition of PGE 2 generated by COX enzymes .Mécanisme D'action

Target of Action

The primary targets of 6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes that control cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its effects by inhibiting protein kinases . By inhibiting these enzymes, the compound can disrupt the normal functioning of cells, particularly those involved in cell growth and proliferation .

Biochemical Pathways

The compound affects the protein kinase pathways . These pathways are crucial for cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism . By inhibiting protein kinases, the compound can disrupt these pathways and their downstream effects .

Result of Action

The inhibition of protein kinases by this compound can lead to significant alterations in cell cycle progression . This can result in the induction of apoptosis within cells , effectively leading to cell death. This makes the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Orientations Futures

The future directions in the research of pyrimidine derivatives are likely to focus on the development of new synthetic methods, exploration of their biological activities, and their potential applications in the treatment of various diseases . The design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives to contain chlorine atoms in positions 4 and 6 and trichloromethyl group in position 2 using microwave technique is a new and robust approach for preparation of this type of pyrrolo[2,3-d]pyrimidine derivatives .

Analyse Biochimique

Biochemical Properties

This suggests that 6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may interact with enzymes such as CDK2 .

Cellular Effects

Related pyrazolo[3,4-d]pyrimidine compounds have shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . This suggests that 6-(2,5-dichlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This could include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propriétés

IUPAC Name |

6-(2,5-dichlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O2S/c13-9-1-2-10(14)12(3-9)20(18,19)17-5-8-4-15-7-16-11(8)6-17/h1-4,7H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHSCKHYAHOVIBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2905796.png)

![3-Methyl-7-[(2-methylphenyl)methylsulfanyl]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2905797.png)

![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2905799.png)

![(2,6-Difluorophenyl)-N-(3-(tert-butyl)-1-methyl-4-oxoindeno[2,3-D]pyrazol-6-YL)formamide](/img/structure/B2905800.png)

![5-(2-methoxyethyl)-7-(4-(2-methoxyethyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2905802.png)

![N-(3-methylphenyl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2905808.png)

![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2905813.png)

![ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2905816.png)

![3-(chloromethyl)-5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidine hydrochloride](/img/no-structure.png)